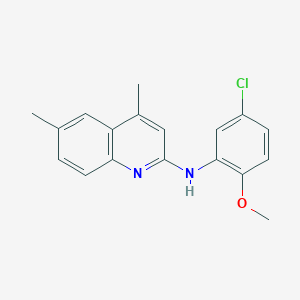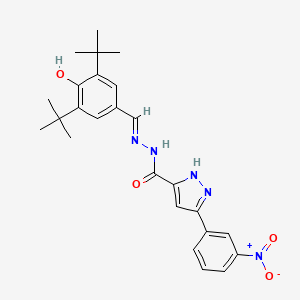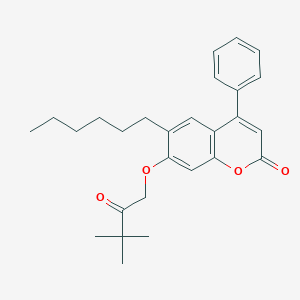![molecular formula C8H14N8 B11642062 5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine CAS No. 41442-92-6](/img/structure/B11642062.png)
5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amine): is a triazole-based compound with the molecular formula C8H14N8 and a molecular weight of 222.25 g/mol . This compound is part of the triazole family, known for their diverse applications in various fields such as medicinal chemistry, materials science, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amine) typically involves the reaction of 1,4-dibromobutane with 3-amino-1,2,4-triazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by the triazole groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5’-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amine) is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal-organic frameworks (MOFs) .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their anticancer, antiviral, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties such as enhanced thermal stability and conductivity. It is also used in the production of specialty chemicals and catalysts .
Mecanismo De Acción
The mechanism of action of 5,5’-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amine) involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact pathways and targets depend on the specific application and the derivative used .
Comparación Con Compuestos Similares
- 3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide
- 5,5’-(Ethane-1,2-diyl)bis(1H-tetrazol-1-ol)
- N1,N1’-(Butane-1,4-diyl)bis(ethane-1,2-diamine)
Comparison: Compared to these similar compounds, 5,5’-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amine) is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential antimicrobial activity make it particularly valuable in research and industrial applications .
Propiedades
Número CAS |
41442-92-6 |
|---|---|
Fórmula molecular |
C8H14N8 |
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
5-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N8/c9-7-11-5(13-15-7)3-1-2-4-6-12-8(10)16-14-6/h1-4H2,(H3,9,11,13,15)(H3,10,12,14,16) |
Clave InChI |
GNAZDVZJXQCLPG-UHFFFAOYSA-N |
SMILES canónico |
C(CCC1=NC(=NN1)N)CC2=NC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11641984.png)
![3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11641985.png)
![8-hydroxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11641995.png)
![4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine](/img/structure/B11642003.png)
![(5Z)-1-acetyl-5-{[6-methoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11642005.png)
![N-(4-methylphenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11642015.png)
![2,5-Pyrrolidinedione, 3-[1,4'-bipiperidin]-1'-yl-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642017.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642027.png)

![2,5-Pyrrolidinedione, 3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642042.png)
![(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642047.png)


![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11642068.png)
